Fmoc-N-Me-Nle-OH

Peptide Synthesis SPPS Quality Control

In SPPS, substituting N-methyl amino acids without evaluating side-chain sterics causes coupling failures and epimerization. Fmoc-N-Me-Nle-OH addresses this with its linear n-butyl side chain, offering distinct conformational bias versus branched analogs (e.g., Fmoc-N-Me-Leu-OH). • Enables SAR studies via backbone N-methylation with predictable coupling kinetics • Enhances peptide metabolic stability and oral bioavailability potential • Validated with PyBroP/HATU-mediated double-coupling protocols; ≥96% HPLC purity ensures batch-to-batch reproducibility Supplied as white powder; stored at 2-8°C; shipped ambient. For R&D use only.

Molecular Formula C22H25NO4
Molecular Weight 367,45 g/mole
CAS No. 112883-42-8
Cat. No. B557419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Nle-OH
CAS112883-42-8
Synonyms112883-42-8; Fmoc-N-Me-Nle-OH; Fmoc-N-methyl-L-norleucine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoicacid; Fmoc-Nalpha-methyl-L-norleucine; AmbotzFAA6460; L-Norleucine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-; SCHEMBL119776; TMA044; CTK4A8010; MolPort-006-705-971; ZINC2560005; CF-828; MFCD00235878; AKOS015837161; CS11418; RTR-062402; AJ-40413; AK-85719; SC-89920; KB-300453; TR-062402; FT-0689530; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norleucine; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}hexanoicacid
Molecular FormulaC22H25NO4
Molecular Weight367,45 g/mole
Structural Identifiers
SMILESCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1
InChIKeyRZZXDYZWHUAOEK-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Nle-OH Specifications & Procurement


Fmoc-N-Me-Nle-OH (CAS 112883-42-8), chemically N-α-Fmoc-N-α-methyl-L-norleucine, is a protected, N-methylated non-proteinogenic amino acid derivative utilized as a building block in solid-phase peptide synthesis (SPPS) . The compound incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) temporary protecting group and an N-methyl substitution on the α-amine, conferring a molecular formula of C22H25NO4 and a molecular weight of 367.44 g/mol [1]. Commercial availability includes grades with purities typically specified at ≥96.0% (HPLC) or 95% (HPLC) .

Fmoc-N-Me-Nle-OH Substitution Risks


Substituting Fmoc-N-Me-Nle-OH with another N-methylated amino acid (e.g., Fmoc-N-Me-Leu-OH or Fmoc-N-Me-Val-OH) without a rigorous evaluation of side-chain sterics and lipophilicity is a documented source of synthetic and bioactivity failure. The norleucine linear n-butyl side chain introduces a distinct conformational bias and hydrophobic character compared to the branched-chain isomers . Furthermore, the presence of an N-methyl group inherently impedes coupling kinetics; this steric hindrance is modulated by the specific side-chain structure, meaning coupling efficiency and the required activation conditions are not transferable between different N-methyl amino acids .

Fmoc-N-Me-Nle-OH vs. Closest Analogs


Purity and Physical Form Specifications

Fmoc-N-Me-Nle-OH is available with a defined analytical purity specification of ≥96.0% (HPLC) as a white powder, with a reported melting point range of 114-121 °C . In contrast, the analog Fmoc-N-Me-Leu-OH (CAS 103478-62-2) is specified with a different optical rotation of -20.5° (c=1% in DMF) compared to -10.7° (c=1% in methanol) for the target compound . These distinct physicochemical signatures (HPLC purity, optical rotation, and melting point) serve as critical quality attributes for incoming material identification and release, preventing cross-contamination or misidentification in inventory management.

Peptide Synthesis SPPS Quality Control

Conformational and Hydrophobic Impact

The N-methylation of the α-amine forces the peptide backbone into a cis-amide conformation, disrupting hydrogen bonding and altering the φ/ψ dihedral angles [1]. This conformational constraint is further refined by the side chain. The linear n-butyl group of norleucine provides a distinct hydrophobic and steric profile compared to the branched β-isobutyl side chain of leucine . This difference in side-chain branching alters the local conformational space accessible to the peptide backbone. The calculated logP for Fmoc-N-Me-Nle-OH is approximately 4.37, a value that is predictive of its contribution to the overall lipophilicity and membrane permeability of the final peptide construct .

Peptide Design Drug Discovery Conformational Analysis

Coupling Efficiency Comparison

The coupling of any N-methyl amino acid, including Fmoc-N-Me-Nle-OH, presents a significant synthetic challenge due to steric hindrance at the secondary amine, requiring specialized activation strategies for efficient acylation . While no direct, quantitative comparison of coupling yields for Fmoc-N-Me-Nle-OH versus Fmoc-N-Me-Leu-OH or Fmoc-N-Me-Val-OH was located, it is a class-wide phenomenon that the coupling of one N-methyl amino acid to another is especially difficult, often resulting in low to moderate yields and epimerization . The specific side chain of norleucine (linear) versus leucine (β-branched) will further modulate the steric environment and thus the optimal coupling conditions, including reagent choice (e.g., PyBroP, HATU, COMU) and reaction time/temperature [1].

SPPS Coupling Reagents Peptide Synthesis

Analytical Characterization & Quality Assurance

Commercially available Fmoc-N-Me-Nle-OH is characterized by defined analytical specifications that are critical for quality assurance in regulated environments. The compound is supplied as a solid with a minimum purity of 96.0% as determined by HPLC, a melting point range of 114-121 °C, and a specific optical rotation of -10.7° (c=1% in methanol) . These data are essential for incoming quality control (QC) to verify the identity and purity of the building block before use in synthesis. The absence of such rigorous, lot-specific analytical data for a potential substitute could lead to batch failures, irreproducible results, and regulatory delays in development programs.

Quality Control Analytical Chemistry Peptide Manufacturing

Fmoc-N-Me-Nle-OH Applications


N-Methylated Peptide Synthesis for SAR

Utilize Fmoc-N-Me-Nle-OH as a key building block in the SPPS of peptides to investigate structure-activity relationships (SAR) through backbone N-methylation. The presence of the linear n-butyl side chain, in conjunction with the N-methyl-induced cis-amide bond, provides a unique conformational restraint that differs from analogs like Fmoc-N-Me-Leu-OH, allowing researchers to probe the effect of side-chain shape on peptide folding and target interaction [1].

Metabolically Stable Peptide Therapeutics

Incorporate Fmoc-N-Me-Nle-OH during SPPS to enhance the metabolic stability of lead peptide candidates. N-Methylation is a well-established strategy to protect peptides from proteolytic degradation. The specific lipophilicity and conformational properties conferred by the norleucine side chain make this building block a valuable tool for tuning pharmacokinetic properties, such as increasing half-life and improving oral bioavailability potential [2].

Sterically Hindered Coupling Optimization

Employ Fmoc-N-Me-Nle-OH as a model substrate for developing and validating robust coupling protocols for challenging N-methyl amino acid incorporations. The known steric hindrance of this compound class necessitates optimization of reagents (e.g., PyBroP, HATU) and conditions (e.g., double coupling, elevated temperature) to achieve high yields and minimize epimerization [3].

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